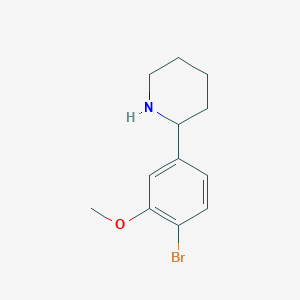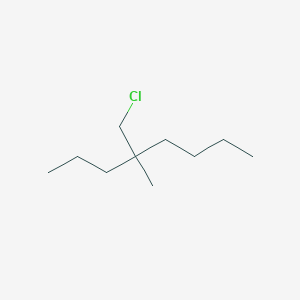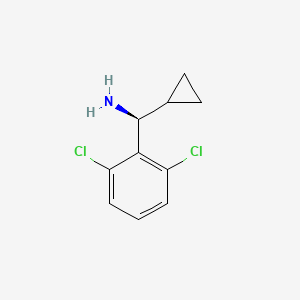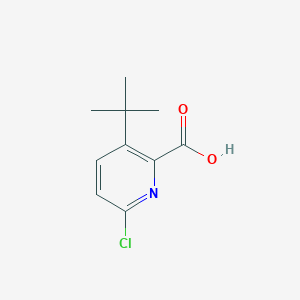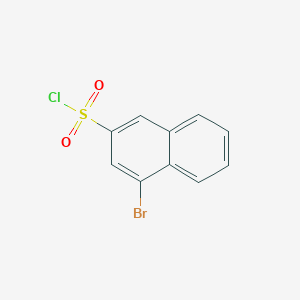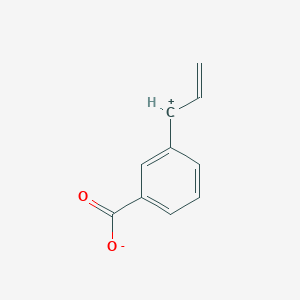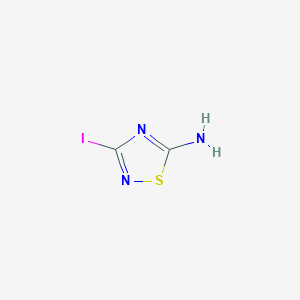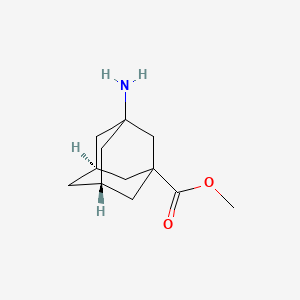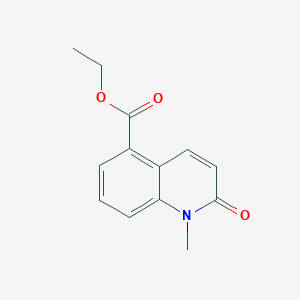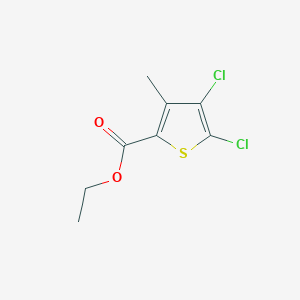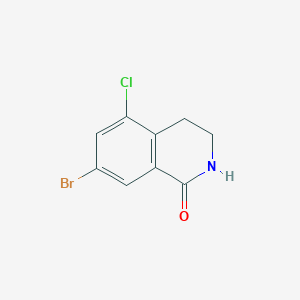
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinolinone family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination and chlorination of a dihydroisoquinolinone precursor. Common reagents used in these reactions include bromine and chlorine sources, often under controlled conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
- 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one
- 5-Chloro-3,4-dihydroisoquinolin-1(2H)-one
- 7-Bromo-5-chloroisoquinolin-1(2H)-one
Uniqueness
The presence of both bromine and chlorine atoms in 7-Bromo-5-chloro-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical and biological properties compared to its analogs. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C9H7BrClNO |
|---|---|
分子量 |
260.51 g/mol |
IUPAC名 |
7-bromo-5-chloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrClNO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |
InChIキー |
IAGRPCJSZAJSCF-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


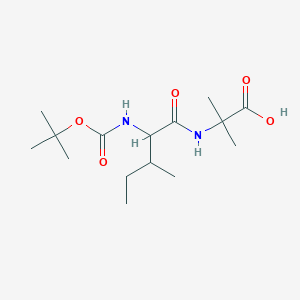
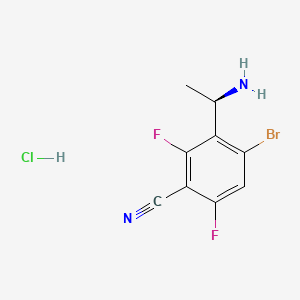
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)
